REACTION_CXSMILES
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[NH:1]([C:6]([NH2:8])=[O:7])[NH:2][C:3](N)=[O:4].[CH2:9](N)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>CN1CCCC1=O>[CH2:9]([N:8]1[C:3](=[O:4])[NH:2][NH:1][C:6]1=[O:7])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
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Name
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|
Quantity
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60 g
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Type
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reactant
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Smiles
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N(NC(=O)N)C(=O)N
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Name
|
|
Quantity
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56 g
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Type
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reactant
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Smiles
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C(CCCCC)N
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent is then distilled off in vacuo
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Type
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CUSTOM
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Details
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the residue is triturated with 100 ml of 10% strength sodium hyroxide solution
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Type
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FILTRATION
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Details
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The precipitate is filtered off
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Type
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FILTRATION
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Details
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is filtered off
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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dried in vacuo
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Name
|
|
Type
|
product
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Smiles
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C(CCCCC)N1C(NNC1=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |